molecular formula C18H13F2N3O2S2 B3413786 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide CAS No. 946271-37-0

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide

Cat. No.: B3413786
CAS No.: 946271-37-0
M. Wt: 405.4 g/mol
InChI Key: BTMRRLZJVRXYQP-UHFFFAOYSA-N
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring substituted with a phenyl group at position 4 and a 2,6-difluorobenzamide moiety at position 3. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly benzoylurea insecticides (e.g., teflubenzuron) and kinase inhibitors, due to its fluorinated aromatic and heterocyclic components .

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S2/c19-11-7-4-8-12(20)14(11)16(25)23-17-15(10-5-2-1-3-6-10)22-18(27-17)26-9-13(21)24/h1-8H,9H2,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMRRLZJVRXYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the thiazole derivative.

    Attachment of the Benzamide Group: The benzamide group is attached via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like halogens in non-polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized into three groups based on core heterocycles and substituents:

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Thiazole 4-phenyl, 5-(2,6-difluorobenzamide), 2-(amino-oxoethylthio) Enhanced solubility and bioactivity via fluorinated benzamide and hydrogen-bonding groups.
Benzoylurea Derivatives Urea-linked benzamides Pyrimidine/phenyl sulfonyl groups, halogens Insect growth regulators (e.g., teflubenzuron) with high environmental persistence .
1,2,4-Triazole Derivatives Triazole Sulfonylphenyl, difluorophenyl Antifungal/antibacterial agents; tautomerism affects reactivity and stability .
Pyrimidine-Based Analogs Pyrimidine Chloro, fluoro, bromo substituents Broad-spectrum antimicrobial activity; halogenation increases lipophilicity .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s IR spectrum would exhibit νC=O (benzamide) at ~1660–1680 cm⁻¹ and νNH (amide/amino) at ~3150–3400 cm⁻¹. Unlike 1,2,4-triazoles , it lacks tautomeric S-H vibrations (~2500–2600 cm⁻¹), confirming its stable thioether linkage.
  • NMR Data : The 2,6-difluorobenzamide moiety would show distinct ¹⁹F NMR shifts at δ -110 to -120 ppm, comparable to teflubenzuron derivatives . The thiazole protons resonate at δ 7.5–8.5 ppm, differing from pyrimidine-based analogs (δ 8.0–8.8 ppm) due to ring electronegativity .
  • Melting Points : The compound’s melting point (unreported in evidence) is expected to exceed 200°C, similar to pyrimidine derivatives (4h–4m: 180–220°C) , owing to strong intermolecular hydrogen bonds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,6-difluorobenzamide

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